(R)-2-((叔丁氧羰基)氨基)-6-脲基己酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

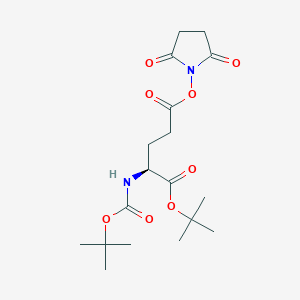

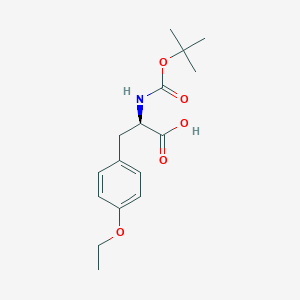

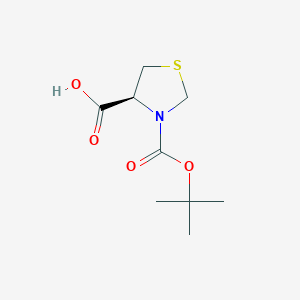

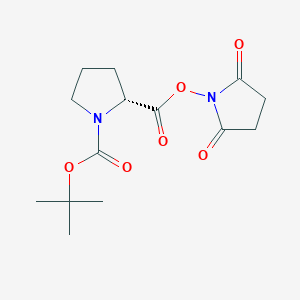

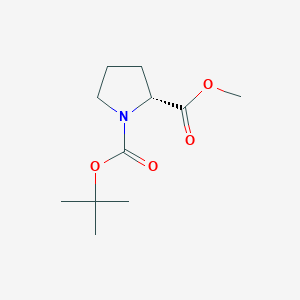

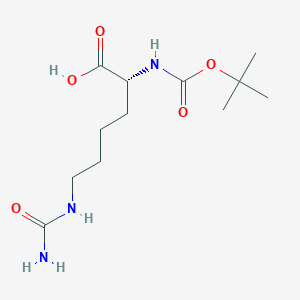

The compound is a derivative of an amino acid, specifically a urea derivative. The “tert-Butoxycarbonyl” (Boc) group is a common protecting group used in organic synthesis, particularly for amines . The Boc group is known for its ease of installation and removal, making it useful in multi-step synthetic processes .

Molecular Structure Analysis

The molecular structure of this compound would likely include a six-carbon chain (hexanoic acid) with a urea group and a Boc-protected amino group attached. The “®” indicates that the compound is chiral, meaning it has a specific three-dimensional arrangement of atoms .Chemical Reactions Analysis

Boc-protected amino acids can undergo a variety of reactions. For example, they can participate in diastereoselective vinylogous Mannich reactions . The Boc group can be removed under acidic conditions, such as with trifluoroacetic acid (TFA), to yield the free amine .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Boc-protected amino acids are typically solid at room temperature .科学研究应用

Agricultural and Food Sciences

In the agricultural and food sciences, the reaction of ninhydrin with primary amino groups, which forms a purple dye, has been applied extensively for the detection, isolation, and analysis of compounds such as amino acids, peptides, and proteins. This method is crucial for understanding the composition and nutritional value of agricultural products and food items (Friedman, 2004).

Biomedical Sciences

In biomedical sciences, the focus has been on understanding the biological activities and potential therapeutic applications of various compounds. For instance, the review on aspirin resistance in cardiovascular disease sheds light on the biochemical mechanisms and clinical significance of salicylates, highlighting the importance of chemical structure in drug efficacy (McKee, Sane, Deliargyris, 2002).

Biotechnological Production and Environmental Applications

Biotechnological approaches for mass-production of compounds with significant biological activities are explored, emphasizing the green and effective methods for large-scale applications. The role of such compounds in food industry, including their use as natural antioxidants and preservatives, is also discussed, presenting future directions for functional food development and improving bioavailability through technological and chemical modifications (Marchev et al., 2021).

Neuropathology and Genetic Studies

The role of oxidative damage in the neuropathology of organic acidurias is explored through animal studies, highlighting the impact of various organic acids on brain health and suggesting antioxidants as a novel therapeutic strategy (Wajner et al., 2004). Additionally, the synthesis and role of β-alanine in plants are reviewed, showing its involvement in stress responses and as a precursor to various biologically active compounds, indicating the complexity of amino acid metabolism and its implications for both plant and human health (Parthasarathy et al., 2019).

安全和危害

属性

IUPAC Name |

(2R)-6-(carbamoylamino)-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23N3O5/c1-12(2,3)20-11(19)15-8(9(16)17)6-4-5-7-14-10(13)18/h8H,4-7H2,1-3H3,(H,15,19)(H,16,17)(H3,13,14,18)/t8-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJBRHHKYGXHMDX-MRVPVSSYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CCCCNC(=O)N)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](CCCCNC(=O)N)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23N3O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70426773 |

Source

|

| Record name | Boc-D-homocitrulline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70426773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-2-((tert-Butoxycarbonyl)amino)-6-ureidohexanoic acid | |

CAS RN |

121080-97-5 |

Source

|

| Record name | Boc-D-homocitrulline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70426773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。